4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
Overview
Description
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine, iodine, and phenylsulfonyl groups in this compound makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multi-step reactions starting from simpler indole derivatives. One common method involves the bromination and iodination of 1-(phenylsulfonyl)-1H-indole. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents such as dioxane and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like phenylboronic acid and palladium catalysts.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phenylboronic Acid: Used in substitution reactions.
Palladium Catalysts: Facilitates coupling reactions.
Dioxane and Water: Common solvents used in the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phenylboronic acid can yield phenyl-substituted indole derivatives .
Scientific Research Applications
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole involves its interaction with molecular targets and pathways. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity. The phenylsulfonyl group can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Similar in structure but with a pyrazole ring instead of an indole ring.
1-Benzenesulfonyl-4-bromo-3-iodo-7-azaindole: Contains a benzenesulfonyl group and a similar halogenation pattern.
Uniqueness
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is unique due to its specific combination of bromine, iodine, and phenylsulfonyl groups attached to the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-3-iodoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-11-7-4-8-13-14(11)12(16)9-17(13)20(18,19)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSQBLOGFCRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253429 | |
Record name | 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-47-8 | |
Record name | 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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